molecular formula C9H14N2O2S B3183742 3-amino-N,N,2-trimethylbenzenesulfonamide CAS No. 10311-37-2

3-amino-N,N,2-trimethylbenzenesulfonamide

Cat. No. B3183742
CAS RN: 10311-37-2
M. Wt: 214.29 g/mol
InChI Key: LKLNOXPTLFNWBX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-amino-N,N,2-trimethylbenzenesulfonamide is C9H14N2O2S . Its molecular weight is 214.29 g/mol .


Physical And Chemical Properties Analysis

3-Amino-N,N,2-trimethylbenzenesulfonamide is a powder at room temperature .

Scientific Research Applications

Synthesis of Cyclic Compounds

3-amino-N,N,2-trimethylbenzenesulfonamide, a type of aminobenzenesulfonamide, has shown promise in the synthesis and characterization of novel cyclic compounds. Notably, developments in sequential Nicholas and Pauson-Khand reactions have paved the way for the creation of unique polyheterocyclic compounds. This research underlines the potential of aminobenzenesulfonamide derivatives as multifaceted and valuable chemical moieties in organic syntheses and the pharmaceutical industry (Kaneda, 2020).

Medicinal Chemistry

The chemical structural modifications of classical antibacterial aminobenzenesulfonamides, including 3-amino-N,N,2-trimethylbenzenesulfonamide, have been found to yield a broad spectrum of bioactive derivatives. These derivatives have demonstrated extensive medicinal applications, including as antimicrobial, anticancer, and antiparasitic agents, among others. The continual research in this field is anticipated to aid in the rational design of new drug molecules with broad spectrums, high activity, and low toxicity (He Shichao et al., 2016).

Environmental Applications

3-amino-N,N,2-trimethylbenzenesulfonamide, due to its structural properties, could be instrumental in the degradation of hazardous compounds in the environment. Research indicates that advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, including those related to aminobenzenesulfonamides. The global concern regarding the presence of toxic amino-compounds in water necessitates the development of technologies that focus on all aspects of their degradation. Studies highlight the potential of AOPs, under optimized conditions, to yield highly efficient degradation of these compounds (Bhat & Gogate, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-amino-N,N,2-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-7-8(10)5-4-6-9(7)14(12,13)11(2)3/h4-6H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLNOXPTLFNWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N,N,2-trimethylbenzene-1-sulfonamide

Synthesis routes and methods

Procedure details

A suspension of 2-methyl-5-nitro(N,N-dimethyl)benzenesulfonamide (2.0 g, 8.20 mmol) and Pd/C (0.30 g) in ethanol (40 mL) was stirred under an H2 balloon for 16 h. The suspension was filtered through Celite and washed with methylene chloride. The filtrate was concentrated to provide 3-amino-2-methyl(N,N-dimethyl) benzenesulfonamide (1.72 g, 98%) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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